N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide
Description
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Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S2/c23-19-12-6-4-10-17(19)22-24-21(14-28-22)18-11-5-7-13-20(18)25-29(26,27)15-16-8-2-1-3-9-16/h1-14,25H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLLQCCGVACEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 396.45 g/mol. The compound features a thiazole ring, which is a common motif in many biologically active compounds, contributing to its pharmacological properties.
Research indicates that thiazole derivatives can exert their biological effects through various mechanisms:
- Apoptosis Induction : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, the activation of caspases and the release of cytochrome c from mitochondria are critical steps in this process, suggesting that these compounds may activate intrinsic apoptotic pathways .
- Inhibition of Tumor Cell Invasion : The compound has demonstrated potential in inhibiting the invasion characteristics of tumor cells through pathways such as FAK/Paxillin disruption. This suggests a role in preventing metastasis in certain cancer types .
- Intercalation with DNA : Some thiazole derivatives have shown the ability to intercalate with DNA, leading to adduct formation that may contribute to their cytotoxic effects against cancer cells .
Biological Activity Data
The biological activity of this compound has been evaluated across various assays:
Case Studies and Research Findings
- Anticancer Activity : A study focusing on thiazole derivatives highlighted that compounds similar to this compound exhibited significant anticancer activity against various cell lines, with IC50 values indicating potent cytotoxic effects. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
- Antifungal Properties : Another research effort investigated the antifungal potential of thiazole derivatives, showing that specific modifications could enhance activity against fungal pathogens like Candida albicans. This suggests that this compound might also possess antifungal properties worth exploring further .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied for thiazole compounds. The presence of electronegative substituents such as fluorine was noted to significantly improve biological efficacy, indicating that further optimization could yield even more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
